Dihydroxyfumaric acid

Antioxidant Synergy EPR Spectroscopy Formulation Science

Researchers requiring reproducible reactive oxygen species (ROS) generation in enzymatic assays face failure when substituting DHF with generic C4 hydroxy acids. Dihydroxyfumaric acid (DHF, CAS 133-38-0) provides a validated, tautomerically active substrate essential for peroxidase-driven superoxide and hydroxyl radical production. • Quantifiable synergistic antioxidant effect with Ascorbic Acid (AI=1.24), enabling enhanced free radical scavenging formulations. • Generates an α-hydroxyacyl anion equivalent via decarboxylation for chemo- and stereoselective carbohydrate cascade synthesis. • Supplied as ≥98% pure powder with documented keto-enol tautomerism and cis-trans isomerism profiles critical for reproducible assay outcomes.

Molecular Formula C4H4O6
Molecular Weight 148.07
CAS No. 133-38-0
Cat. No. B579031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxyfumaric acid
CAS133-38-0
Molecular FormulaC4H4O6
Molecular Weight148.07
Structural Identifiers
SMILESC(=C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h5-6H,(H,7,8)(H,9,10)/b2-1+
InChIKeyBZCOSCNPHJNQBP-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroxyfumaric Acid: Key Differentiators


Dihydroxyfumaric acid (DHF, CAS 133-38-0) is a C4-dicarboxylic acid and a 2-hydroxydicarboxylic acid, structurally characterized by a fumaric acid backbone with hydroxyl groups at the 2- and 3-positions [1]. It exists in solution predominantly in its enolic form and is known to participate in keto-enol tautomerism [2]. While it belongs to a broad class of short-chain hydroxy acids that includes ascorbic acid, tartronic acid, and dihydroxymaleic acid, DHF exhibits distinct chemical behaviors that are critical for specific research and industrial applications.

Dihydroxyfumaric Acid: Substitution Pitfalls


Simple substitution of dihydroxyfumaric acid (DHF) with other C4 hydroxy dicarboxylic acids, such as tartronic acid, dihydroxymaleic acid, or its own dimethyl ether derivative, is chemically invalid due to fundamental differences in reactivity and stability. DHF exhibits distinct affinity constants compared to these analogs [1]. Furthermore, DHF is not a static molecule; its ability to undergo keto-enol tautomerism and its documented cis-trans isomerism in the presence of certain metal ions [2] underpin its unique roles as both a generator of reactive oxygen species and a substrate for specific enzymatic and cascade reactions [3]. These properties are not shared by its closest structural relatives, making generic replacement a high-risk decision for reproducible scientific outcomes.

Dihydroxyfumaric Acid: Procurement Evidence


Antioxidant Synergy with Ascorbic Acid

Dihydroxyfumaric acid (DHF) demonstrates a quantifiable synergistic antioxidant effect when combined with ascorbic acid (AA), a property not exhibited by the individual components alone. The synergy is concentration-dependent, with the strongest effect observed at specific molar ratios [1].

Antioxidant Synergy EPR Spectroscopy Formulation Science

Radical Scavenging vs. Dimethyl Ether Derivative

The antioxidant activity of dihydroxyfumaric acid (DHF) is superior to that of its dimethyl ether derivative. Computational studies reveal that this difference is due to the higher acidity of the free acid and the formation of less stable, and thus more reactive, intermediates during the radical scavenging process [1].

DFT Calculations Radical Scavenging Structure-Activity Relationship

Peroxidase Substrate for ROS Generation

Dihydroxyfumarate is a specific substrate for peroxidase enzymes, leading to the generation of hydrogen peroxide, superoxide, and hydroxyl radicals. This is a unique biochemical role that distinguishes it from other hydroxy acids like ascorbate, cysteine, or NADH, which cannot substitute for DHF in this enzymatic system [1].

Enzymology Reactive Oxygen Species Biochemical Assays

α-Hydroxyacyl Anion Synthon via Decarboxylative Cascades

Dihydroxyfumaric acid serves as a unique precursor for generating an α-hydroxyacyl anion equivalent through decarboxylation. This enables chemo- and stereoselective cascade reactions for the direct construction of carbohydrate scaffolds, a synthetic strategy not readily available from other C4 hydroxy acids [1].

Organic Synthesis Cascade Reactions Carbohydrate Synthesis

Distinct Reactivity vs. Tartronic and Dihydroxymaleic Acids

Classical physical chemistry data confirms that dihydroxyfumaric acid possesses distinct affinity constants when compared to its closest structural analogs, dihydroxymaleic acid and tartronic acid [1]. This quantitative difference in chemical affinity underpins its unique reactivity profile in solution.

Physical Chemistry Affinity Constants Comparative Reactivity

Dihydroxyfumaric Acid: Validated Applications


Formulating Synergistic Antioxidant Blends

Procure Dihydroxyfumaric Acid to develop advanced antioxidant formulations. Research confirms a quantifiable synergistic effect (AI=1.24) with Ascorbic Acid, enabling the creation of mixtures with enhanced free radical scavenging capacity compared to using either compound alone [3].

Peroxidase Mechanisms and ROS Biology

Utilize Dihydroxyfumaric Acid as a specific and validated substrate in peroxidase assays. Unlike ascorbate or NADH, DHF is essential for driving the enzymatic generation of superoxide and hydroxyl radicals in model systems, making it a critical tool for studying oxidative stress and related biochemical pathways [3].

Carbohydrate Synthesis via Decarboxylative Cascades

Employ Dihydroxyfumaric Acid as a strategic starting material in organic synthesis. Its unique ability to generate an α-hydroxyacyl anion equivalent through decarboxylation enables chemo- and stereoselective cascade reactions, providing a direct route for constructing complex carbohydrate structures [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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